![molecular formula C12H11N3O2S B1274274 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- CAS No. 114566-60-8](/img/structure/B1274274.png)
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
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Description
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- (2H-BOTM) is a heterocyclic compound with a benzoxazinone core. It is often used in laboratory experiments due to its wide range of applications in scientific research.
Scientific Research Applications
Antimicrobial Agent
This compound has been utilized as a starting material for synthesizing a range of heterocyclic analogues with significant roles in combating microbial resistance. It exhibits promising therapeutic potential as an antibacterial and antifungal agent. For instance, derivatives of this compound have shown good minimum inhibitory concentration (MIC) values against multi-drug resistant strains of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa , as well as fungi like Candida glabrata and Candida albicans .
Antitumor Activity
The structural analogues of 6-(2-aminothiazol-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one have been explored for their antitumor properties. These compounds have been evaluated for their efficacy in inhibiting the growth of tumor cells, making them valuable in the development of new anticancer drugs .
Luminescent Material
Coordination polymers derived from this compound have been synthesized and show multiresponsive luminescent properties. These materials are sensitive to external stimuli and can be used for the detection of antibiotics and pesticides. Their luminescent properties also make them suitable for applications in optical devices .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to understand the interaction with target enzymes, such as UDP-N-acetylmuramate/L-alanine ligase . This is crucial for designing antagonists that can inhibit the function of these enzymes, which is a key step in the development of new drugs .
Schiff Base Formation
2-Aminothiazoles, a class to which this compound belongs, are known for their ability to form Schiff bases. These bases have diverse therapeutic roles and are used in medicinal chemistry for their antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Synthesis of Aromatic Esters
This compound has been used in the synthesis of novel aromatic ester-based polybenzoxazines. These materials have potential applications in high-performance materials due to their thermal stability and mechanical properties .
properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-15-9-4-7(8-6-18-12(13)14-8)2-3-10(9)17-5-11(15)16/h2-4,6H,5H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIZLTYZQLTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150775 |
Source
|
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |
CAS RN |
114566-60-8 |
Source
|
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114566608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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